molecular formula C12H15F2NO B7937006 2-(Cyclopentylmethoxy)-3,4-difluoroaniline

2-(Cyclopentylmethoxy)-3,4-difluoroaniline

Cat. No.: B7937006
M. Wt: 227.25 g/mol
InChI Key: QEOINDPHGLAZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylmethoxy)-3,4-difluoroaniline is an organic compound with the molecular formula C12H15F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two fluorine atoms and a cyclopentylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-3,4-difluoroaniline typically involves the following steps:

    Nitration: The starting material, 3,4-difluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Alkylation: The amine group is alkylated with cyclopentylmethanol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)-3,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(Cyclopentylmethoxy)-3,4-difluoroaniline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate its biological activity and potential as a bioactive molecule in various assays.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)-3,4-difluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylmethoxy)-5-fluoroaniline: Similar structure but with only one fluorine atom.

    2-(Cyclopentylmethoxy)aniline: Lacks the fluorine atoms on the benzene ring.

    3,4-Difluoroaniline: Lacks the cyclopentylmethoxy group.

Uniqueness

2-(Cyclopentylmethoxy)-3,4-difluoroaniline is unique due to the presence of both the cyclopentylmethoxy group and two fluorine atoms on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.

Properties

IUPAC Name

2-(cyclopentylmethoxy)-3,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-9-5-6-10(15)12(11(9)14)16-7-8-3-1-2-4-8/h5-6,8H,1-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOINDPHGLAZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=CC(=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.